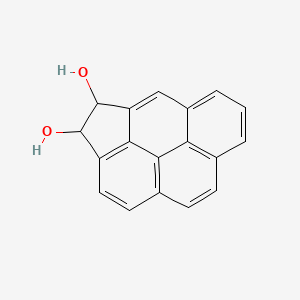
3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H12O2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways
Studies have demonstrated that 3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is primarily formed from cyclopenta(cd)pyrene through metabolic activation. The liver microsomes of rats treated with phenobarbital or 3-methylcholanthrene generate this compound as a significant metabolite . This transformation suggests that it may play a critical role in the toxicity associated with cyclopenta(cd)pyrene exposure.
Carcinogenic Potential
Research indicates that this compound possesses carcinogenic properties. It has been shown to induce mutations in bacterial systems similar to those caused by its parent compound . The International Agency for Research on Cancer (IARC) has classified cyclopenta(cd)pyrene as a possible human carcinogen (Group 2B), highlighting the importance of studying its metabolites like 3,4-dihydrodiol for understanding their carcinogenic mechanisms .
Genotoxicity
The genotoxic effects of this compound have been evaluated in various studies. It has been found to interact with DNA and induce mutations, which raises concerns about its potential impact on human health when present in environmental matrices .
Environmental Impact
As a component of environmental pollution, particularly from combustion processes and industrial emissions, the presence of this compound in soil and water raises significant ecological concerns. Its persistence and bioaccumulation potential necessitate further research into its environmental behavior and remediation strategies .
Therapeutic Applications
Despite its toxicological profile, there is growing interest in exploring the therapeutic potential of compounds derived from PAHs. Some studies suggest that derivatives of cyclopenta(cd)pyrene may exhibit anti-cancer activities through mechanisms involving cell cycle arrest and apoptosis in cancer cells . However, comprehensive clinical studies are required to establish any therapeutic efficacy conclusively.
Case Studies and Research Findings
Propriétés
Numéro CAS |
158570-62-8 |
|---|---|
Formule moléculaire |
C18H12O2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H |
Clé InChI |
ZICJXVAIOSTCST-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
Synonymes |
3,4-DHDCPP 3,4-dihydroxy-3,4-dihydrocyclopenta(c,d)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene, (cis)-isomer trans-CPP-3,4-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















